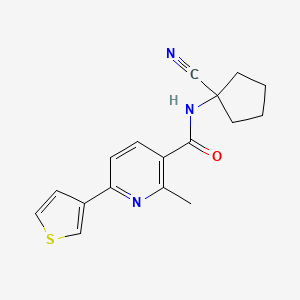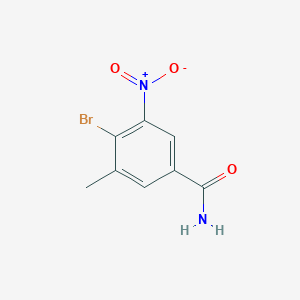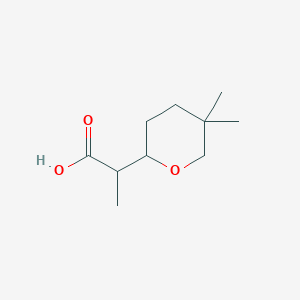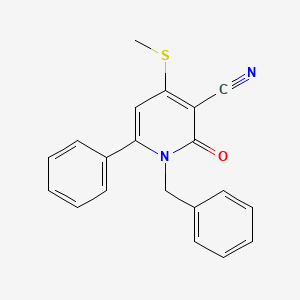
N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide, also known as CTAP, is a small molecule antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central and peripheral nervous systems. CTAP has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. In
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide acts as a selective antagonist of KORs. KORs are G protein-coupled receptors that are activated by endogenous opioid peptides such as dynorphins. When activated, KORs can produce a variety of effects including analgesia, dysphoria, and sedation. N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide binds to the KOR and prevents the activation of the receptor by endogenous opioid peptides. This results in a reduction in the effects of KOR activation.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to produce a variety of biochemical and physiological effects. In animal models, N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to reduce pain, reduce drug-seeking behavior, and produce antidepressant-like effects. Additionally, N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has also been shown to modulate the activity of the immune system, suggesting potential applications in immunomodulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in animal models. However, there are also some limitations to using N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide in lab experiments. It has a relatively short half-life, which can make dosing difficult. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide. One area of interest is in the development of analogs with improved pharmacokinetic properties. Another area of interest is in the development of N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide-based therapies for pain management, addiction, and depression. Additionally, N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has potential applications in immunomodulation, and further research is needed to explore these applications. Finally, there is a need for further research on the safety and efficacy of N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide in clinical settings.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-methyl-6-(thiophen-3-yl)pyridine-3-carboxylic acid with 1-cyanocyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified using column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. One of the main areas of research has been in pain management. KORs are known to play a role in the modulation of pain, and N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to be effective in reducing pain in animal models. N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has also been studied for its potential as an anti-addiction agent. KORs are involved in the reward pathway of the brain, and N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been studied for its potential as an antidepressant. KORs are involved in the regulation of mood, and N-(1-cyanocyclopentyl)-2-methyl-6-(thiophen-3-yl)pyridine-3-carboxamide has been shown to have antidepressant-like effects in animal models of depression.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-12-14(4-5-15(19-12)13-6-9-22-10-13)16(21)20-17(11-18)7-2-3-8-17/h4-6,9-10H,2-3,7-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWASDCZFQIZOOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2703611.png)

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703615.png)
![N-[2-(Aminomethyl)phenyl]-N-methylacetamide;hydrochloride](/img/structure/B2703616.png)
![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)

![1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2703623.png)





![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2703633.png)